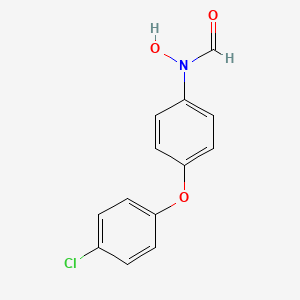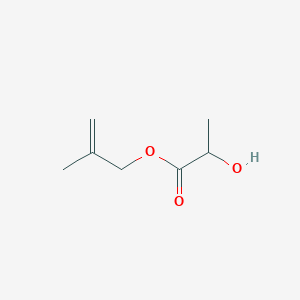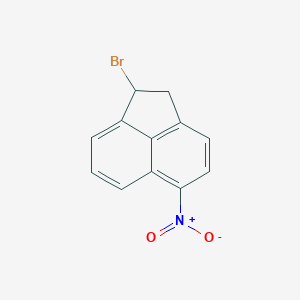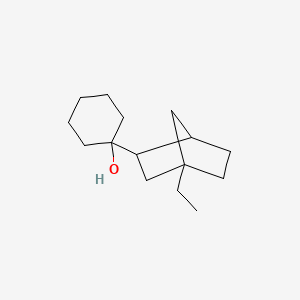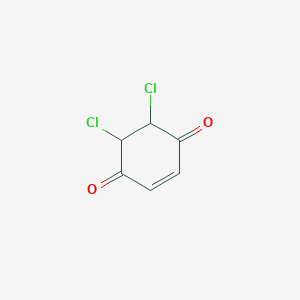
5,6-Dichlorocyclohex-2-ene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichlorocyclohex-2-ene-1,4-dione is an organic compound with the molecular formula C6H4Cl2O2 It is characterized by the presence of two chlorine atoms and a dione group on a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5,6-Dichlorocyclohex-2-ene-1,4-dione can be synthesized through several methods. One common approach involves the chlorination of cyclohexene-1,4-dione. The reaction typically requires the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 5 and 6 positions of the cyclohexene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichlorocyclohex-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the dione group to hydroxyl groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.
Scientific Research Applications
5,6-Dichlorocyclohex-2-ene-1,4-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-dichlorocyclohex-2-ene-1,4-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins and other biomolecules, potentially affecting cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorohydroquinone: Similar in structure but with hydroxyl groups instead of dione groups.
2,6-Dichlorobenzoquinone: Contains a benzoquinone ring instead of a cyclohexene ring.
4,5-Dichlorocatechol: Features catechol functionality with chlorine substitutions.
Uniqueness
5,6-Dichlorocyclohex-2-ene-1,4-dione is unique due to its specific substitution pattern and the presence of both chlorine atoms and a dione group on a cyclohexene ring. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
5273-62-1 |
|---|---|
Molecular Formula |
C6H4Cl2O2 |
Molecular Weight |
179.00 g/mol |
IUPAC Name |
5,6-dichlorocyclohex-2-ene-1,4-dione |
InChI |
InChI=1S/C6H4Cl2O2/c7-5-3(9)1-2-4(10)6(5)8/h1-2,5-6H |
InChI Key |
KCNUKOVIWCXTJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(C(C1=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



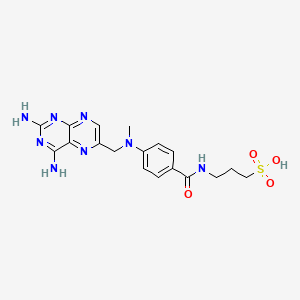
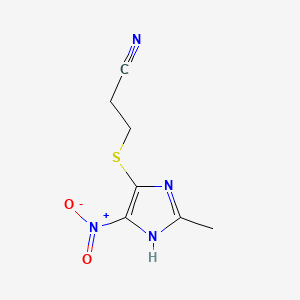
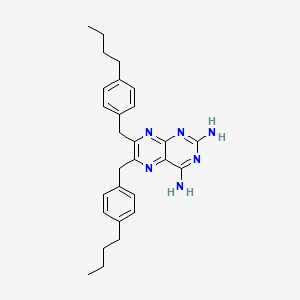
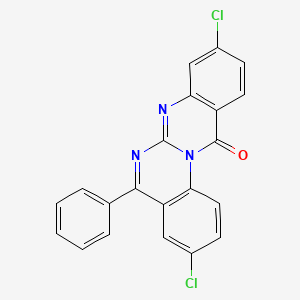
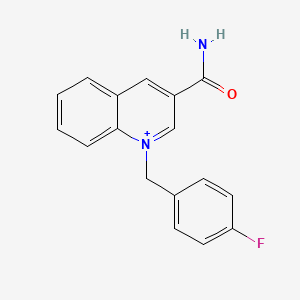
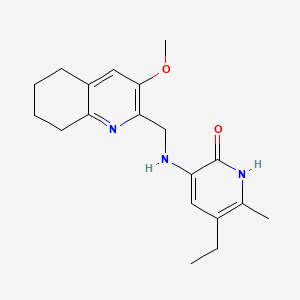
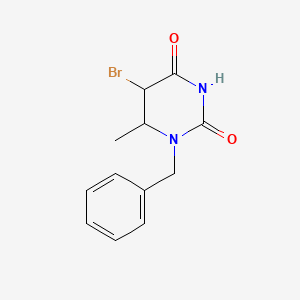
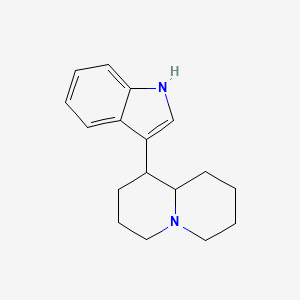
![cobalt(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B12795586.png)
